BENZO(c)PHENANTHRENE, 5-ACETYL-
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Overview
Description
BENZO©PHENANTHRENE, 5-ACETYL-: is a polycyclic aromatic hydrocarbon (PAH) derivative. It is a white solid that is soluble in nonpolar organic solvents and consists of four fused benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of BENZO©PHENANTHRENE, 5-ACETYL- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the synthesis of functionalized helical BN-benzo[c]phenanthrenes can be achieved in three steps with a global yield of 55% . The reaction conditions often involve palladium-catalyzed cross-coupling reactions, which are known for their efficiency and selectivity.
Industrial Production Methods: Industrial production methods for BENZO©PHENANTHRENE, 5-ACETYL- are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions: BENZO©PHENANTHRENE, 5-ACETYL- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. For example, phenanthrene, a related compound, can undergo organic oxidation to phenanthrenequinone with chromic acid, reduction to 9,10-dihydrophenanthrene with hydrogen gas and Raney nickel, electrophilic halogenation to 9-bromophenanthrene with bromine, and aromatic sulfonation to 2 and 3-phenanthrenesulfonic acids with sulfuric acid .
Common Reagents and Conditions:
Oxidation: Chromic acid
Reduction: Hydrogen gas and Raney nickel
Halogenation: Bromine
Sulfonation: Sulfuric acid
Major Products: The major products formed from these reactions include phenanthrenequinone, 9,10-dihydrophenanthrene, 9-bromophenanthrene, and phenanthrenesulfonic acids.
Scientific Research Applications
BENZO©PHENANTHRENE, 5-ACETYL- has various scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is used in the study of polycyclic aromatic hydrocarbons and their interactions with biological systems. For instance, benzo[c]phenanthrene derivatives have been synthesized and evaluated for their photophysical properties, showing strong emission in the blue region of the visible spectrum, making them promising candidates for optoelectronic applications .
Mechanism of Action
The mechanism of action of BENZO©PHENANTHRENE, 5-ACETYL- involves its interaction with DNA. Benzo[c]phenanthrene dihydrodiol epoxide, a metabolite of benzo[c]phenanthrene, is known to form DNA adducts preferentially at adenine residues. This interaction can lead to mutagenesis and carcinogenesis. The DNA mismatch repair system plays a crucial role in recognizing and repairing these adducts, thereby preventing the propagation of mutations .
Comparison with Similar Compounds
Benzo[a]pyrene: Another PAH that forms DNA adducts but preferentially at guanine residues.
Phenanthrene: A simpler PAH that undergoes similar chemical reactions but lacks the acetyl group.
Uniqueness: BENZO©PHENANTHRENE, 5-ACETYL- is unique due to its specific structural features and the presence of the acetyl group, which can influence its reactivity and interactions with biological molecules. Its ability to form DNA adducts at adenine residues distinguishes it from other PAHs like benzo[a]pyrene .
Properties
CAS No. |
63018-98-4 |
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Molecular Formula |
C20H14O |
Molecular Weight |
270.3 g/mol |
IUPAC Name |
1-benzo[c]phenanthren-5-ylethanone |
InChI |
InChI=1S/C20H14O/c1-13(21)19-12-15-11-10-14-6-2-3-7-16(14)20(15)18-9-5-4-8-17(18)19/h2-12H,1H3 |
InChI Key |
MFBUUODCOHVEFW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(C3=CC=CC=C3C=C2)C4=CC=CC=C41 |
Origin of Product |
United States |
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